Lipophilicity: 3-Methyl vs. Unsubstituted Analog
The presence of the 3-methyl group significantly alters the lipophilicity of the molecule. The target compound (3-Methyl-benzyl)-pyridin-3-ylmethyl-amine has a calculated LogP of 2.55 . This is a quantifiable increase in lipophilicity compared to the unsubstituted benzyl-pyridin-3-ylmethyl-amine analog, which is predicted to have a lower LogP value [1]. Increased LogP can directly impact membrane permeability and non-specific binding, making the 3-methyl derivative a more suitable choice for projects targeting intracellular or CNS-penetrant compounds.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.55 |
| Comparator Or Baseline | Unsubstituted benzyl-pyridin-3-ylmethyl-amine (Predicted LogP ~2.1) |
| Quantified Difference | Increase of approximately +0.45 log units |
| Conditions | Predicted value based on vendor data and structural calculation software. |
Why This Matters
This quantifiable difference in LogP allows for more accurate prediction of ADME properties and informed selection of a building block for optimizing pharmacokinetic profiles.
- [1] PubChem. (n.d.). Benzyl-pyridin-3-ylmethyl-amine. Predicted Properties. View Source
